

Spectroscopic Profile of 4-(Hydroxymethyl)benzeneboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(Hydroxymethyl)benzeneboronic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Hydroxymethyl)benzeneboronic acid** (CAS No. 59016-93-2), a key building block in organic synthesis and drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-(Hydroxymethyl)benzeneboronic acid**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.75	d	2H	Ar-H (ortho to B(OH) ₂)
7.27	d	2H	Ar-H (ortho to CH ₂ OH)
4.56	s	2H	-CH ₂ OH
~8.0 (broad s)	s	2H	B(OH) ₂
~5.0 (broad s)	s	1H	-CH ₂ OH

Note: The chemical shifts of the hydroxyl protons (-OH) are often broad and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
144.2	C-B
134.8	Ar-CH (ortho to B(OH) ₂)
127.4	Ar-CH (ortho to CH ₂ OH)
64.4	-CH ₂ OH

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretching (alcohol and boronic acid)
3050-3000	Medium	C-H stretching (aromatic)
2920-2850	Medium	C-H stretching (aliphatic CH ₂)
1610, 1470, 1410	Medium-Strong	C=C stretching (aromatic ring)
1355	Strong	B-O stretching
1080	Strong	C-O stretching (primary alcohol)
850	Strong	C-H out-of-plane bending (para-substituted benzene)

Table 4: Mass Spectrometry Data (Predicted)

Adduct	Mass-to-Charge Ratio (m/z)
[M+H] ⁺	153.07175
[M+Na] ⁺	175.05369
[M-H] ⁻	151.05719

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the data is acquired with a sufficient number of

scans to ensure a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

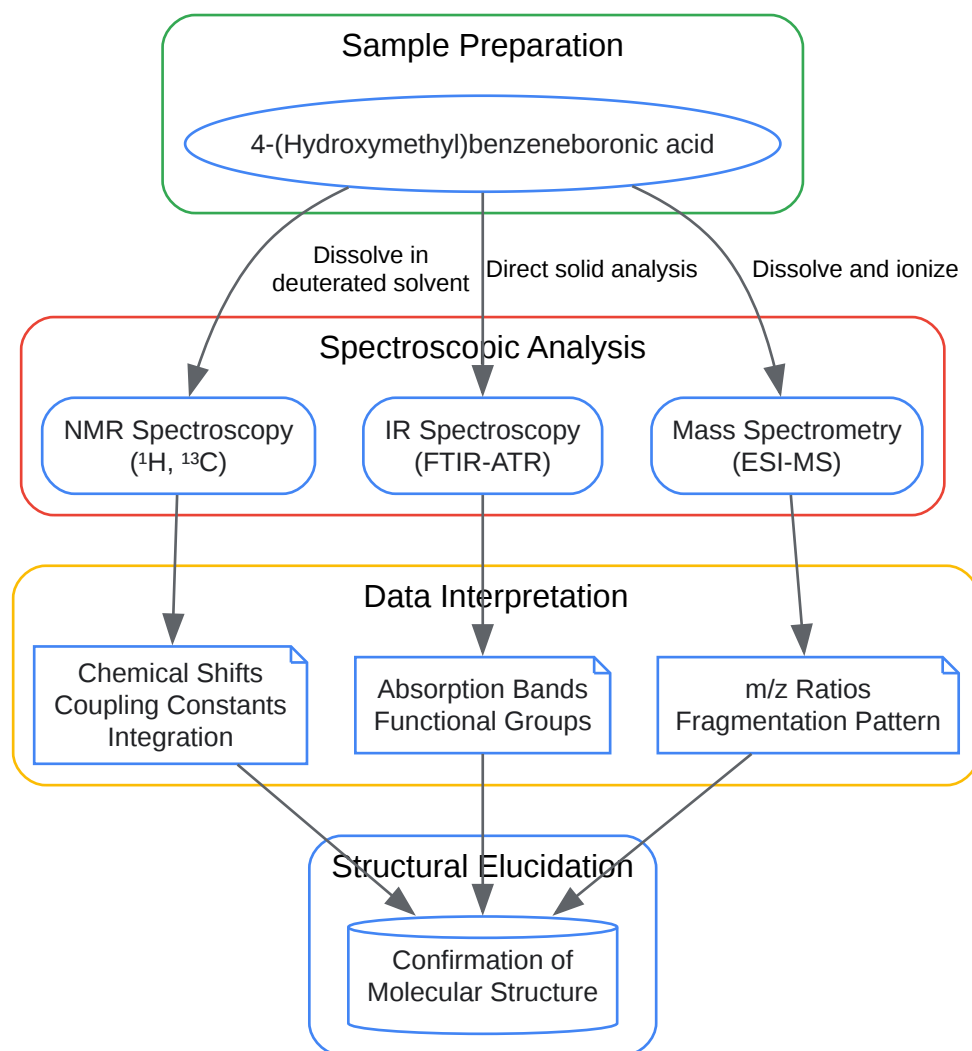
Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like **4-(Hydroxymethyl)benzeneboronic acid**, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The spectrum is then recorded over a typical range of 4000-400 cm^{-1} . Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin, transparent disk.^[1]

Mass Spectrometry (MS)

Mass spectra are generally acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization. The solution is then introduced into the ESI source, where the analyte is ionized to form gaseous ions. The mass-to-charge ratios of these ions are then measured by the mass analyzer. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition of the molecule.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a chemical compound like **4-(Hydroxymethyl)benzeneboronic acid** can be visualized as follows:



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectroscopic data and methodologies for **4-(Hydroxymethyl)benzeneboronic acid**. Researchers are encouraged to consult the primary literature and spectral databases for further detailed information and specific experimental conditions.

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References

- 1. 4-(Hydroxymethyl)benzeneboronic acid | C₇H₉BO₃ | CID 2734706 - PubChem [pubchem.ncbi.nlm.nih.gov]
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